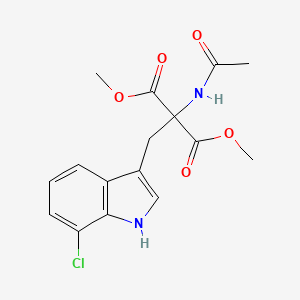
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is a complex organic compound that features a unique combination of functional groups, including an indole ring, a chloro substituent, and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 7-position.
Acetamidation: The chloroindole is reacted with acetic anhydride to introduce the acetamido group.
Esterification: The final step involves the esterification of the propanedioic acid with methanol in the presence of a strong acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and ester groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamindo-2-(5-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester
- 2-Acetamindo-2-(7-bromoindol-3-ylmethyl)propanedioic acid dimethyl ester
- 2-Acetamindo-2-(7-chloroindol-3-ylmethyl)butanedioic acid dimethyl ester
Uniqueness
2-Acetamindo-2-(7-chloroindol-3-ylmethyl)propanedioic acid dimethyl ester is unique due to the specific positioning of the chloro substituent on the indole ring and the presence of both acetamido and ester functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C16H17ClN2O5 |
|---|---|
Molekulargewicht |
352.77 g/mol |
IUPAC-Name |
dimethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H17ClN2O5/c1-9(20)19-16(14(21)23-2,15(22)24-3)7-10-8-18-13-11(10)5-4-6-12(13)17/h4-6,8,18H,7H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
GLQSIKJODBLEIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)

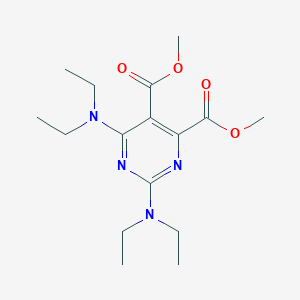

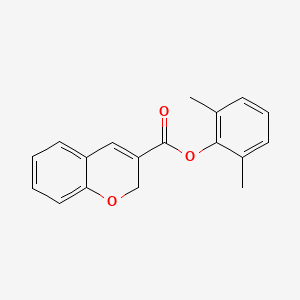
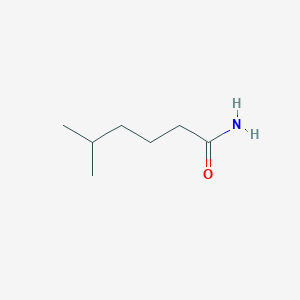

![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
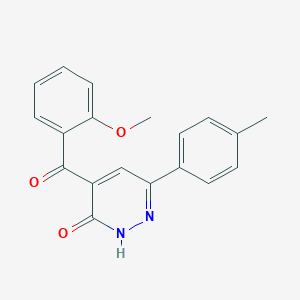

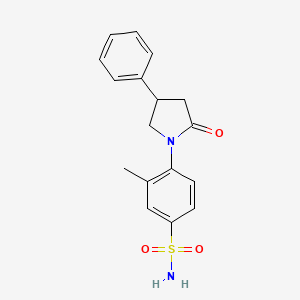
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

